molecular formula C12H17BBrNO2 B580361 2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309982-23-7

2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B580361
M. Wt: 297.987
InChI Key: GJGGRCOYIOORTC-UHFFFAOYSA-N
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Description

The compound “2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C12H18BNO3 . It is used in various chemical reactions and has been mentioned in the context of antibacterial agent research .


Chemical Reactions Analysis

The compound “2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole”, which shows some similarities with the title compound, has applications in the field of medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .


Physical And Chemical Properties Analysis

The compound “2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole” has a molecular weight of 289.99 . It is a solid at room temperature and should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, is used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : This process typically involves the use of a palladium catalyst .
    • Results : The result of this reaction is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is also used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : This reaction usually involves the use of transition metal catalysts .
    • Results : The specific outcomes can vary depending on the reactants used .
  • Synthesis of Novel Copolymers

    • Field : Polymer Chemistry
    • Application : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, another similar compound, is used in the synthesis of novel copolymers .
    • Method : The specific methods can vary depending on the type of copolymer being synthesized .
    • Results : The resulting copolymers have unique optical and electrochemical properties .
  • Synthesis of Ocular Age Pigment A2-E

    • Field : Biochemistry
    • Application : 2-Bromo-4-methylpyridine, a compound structurally similar to the one you mentioned, is used in the total synthesis of ocular age pigment A2-E .
    • Method : The specific methods can vary depending on the type of synthesis being performed .
    • Results : The resulting compound, A2-E, is a major component of lipofuscin found in the retinal pigment epithelium (RPE) cells .
  • Preparation of Methoxy-2-(2-pyridyl)indoles

    • Field : Organic Chemistry
    • Application : 2-Bromo-4-methylpyridine is also used in the preparation of methoxy-2-(2-pyridyl)indoles .
    • Method : The specific methods can vary depending on the type of synthesis being performed .
    • Results : The resulting methoxy-2-(2-pyridyl)indoles are a class of compounds that have been studied for their potential biological activities .
  • Synthesis of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
    • Field : Organic Chemistry
    • Application : The compound “2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole” is used in various organic synthesis applications .
    • Method : The specific methods can vary depending on the type of synthesis being performed .
    • Results : The resulting compound has unique properties that make it useful in a variety of applications .

Safety And Hazards

The compound “2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGGRCOYIOORTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694439
Record name 2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1309982-23-7
Record name Pyridine, 2-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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